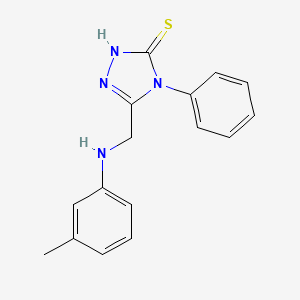
2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is an organic compound that belongs to the class of triazole derivatives This compound is notable for its complex structure, which includes a pyrazine ring, a triazole ring, and a dimethylbenzylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a cyclization reaction involving a diamine and a diketone.
Attachment of the Dimethylbenzylthio Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol derivative of 2,5-dimethylbenzyl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylbenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The triazole ring is known for its bioactivity, making this compound a candidate for drug discovery.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Triazole derivatives are often studied for their antifungal, antibacterial, and anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine would depend on its specific application. Generally, the triazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the dimethylbenzylthio group can also form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- 2-(5-((2,4-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
- 2-(5-((2,5-Dimethylphenyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
- 2-(5-((2,5-Dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyrazine
Uniqueness
The uniqueness of 2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazine and triazole rings, along with the dimethylbenzylthio group, provides a distinctive combination of properties that can be exploited in various scientific and industrial applications.
特性
CAS番号 |
586992-51-0 |
|---|---|
分子式 |
C17H19N5S |
分子量 |
325.4 g/mol |
IUPAC名 |
2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C17H19N5S/c1-4-22-16(15-10-18-7-8-19-15)20-21-17(22)23-11-14-9-12(2)5-6-13(14)3/h5-10H,4,11H2,1-3H3 |
InChIキー |
ANIIEOPWROBPMM-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)


![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)



![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019719.png)
